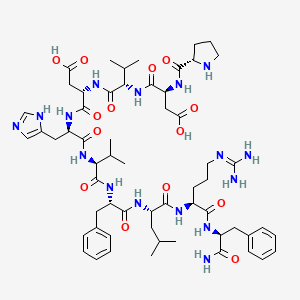

Schistoflrfamide

Description

Structure

2D Structure

Properties

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H86N16O14/c1-31(2)23-40(52(83)67-38(20-14-22-65-59(61)62)51(82)68-39(49(60)80)24-34-15-9-7-10-16-34)69-53(84)41(25-35-17-11-8-12-18-35)72-57(88)47(32(3)4)74-55(86)42(26-36-29-63-30-66-36)70-54(85)43(27-45(76)77)73-58(89)48(33(5)6)75-56(87)44(28-46(78)79)71-50(81)37-19-13-21-64-37/h7-12,15-18,29-33,37-44,47-48,64H,13-14,19-28H2,1-6H3,(H2,60,80)(H,63,66)(H,67,83)(H,68,82)(H,69,84)(H,70,85)(H,71,81)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,77)(H,78,79)(H4,61,62,65)/t37-,38-,39-,40-,41-,42+,43-,44-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQCHKYVLFWFJG-AFJQEWLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H86N16O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121801-61-4 | |

| Record name | Schistoflrfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121801614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Dawn of Antibiotics: A Technical Guide to the Discovery and Isolation of Penicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal moments and methodologies that led to the discovery and isolation of penicillin, a compound that revolutionized medicine and marked the beginning of the antibiotic era. We will delve into the initial serendipitous observation, the systematic development of extraction and purification protocols, and the mechanism by which this molecule combats bacterial infections.

Executive Summary

The journey of penicillin from a laboratory curiosity to a life-saving drug is a testament to both chance observation and rigorous scientific investigation. Discovered by Alexander Fleming in 1928, its therapeutic potential was not fully realized until the pioneering work of a team at the University of Oxford, led by Howard Florey and Ernst Boris Chain, over a decade later.[1][2] This guide details the critical steps in its development, including the transition from surface culture to submerged fermentation, the ingenious purification techniques developed by Norman Heatley, and the quantitative assays that guided this early research.

The Discovery: From Mold to Medicine

The discovery of penicillin is a classic example of scientific serendipity. In 1928, Scottish physician Alexander Fleming observed that a culture of Staphylococcus aureus had been contaminated by a mold, later identified as a strain of Penicillium notatum (now known as Penicillium rubens), and that the bacteria surrounding the mold had been lysed.[1][3] Fleming cultured the mold in a fluid medium and found that the resulting "mould juice" could kill a wide range of harmful bacteria.[4] He named the active substance "penicillin."

Despite its promise, the substance proved highly unstable, and Fleming's initial attempts to isolate and purify it were unsuccessful. The work was largely forgotten until 1939, when Howard Florey, Ernst Boris Chain, and their team at the Sir William Dunn School of Pathology at Oxford University began a systematic investigation into naturally occurring antibacterial agents and revisited Fleming's findings.

Early Production and Yield

The initial challenge for the Oxford team was producing enough stable penicillin to perform animal studies and, eventually, human trials. Production was painstakingly slow and inefficient.

Surface Culture Technique

The team first grew the Penicillium mold on the surface of a nutrient broth in hundreds of flasks, bedpans, and custom-designed ceramic vessels. It was a laborious process; it was estimated that 2,000 liters of mold culture fluid were required to obtain enough penicillin to treat a single case of sepsis.

Submerged (Deep-Tank) Fermentation

A major breakthrough came with the development of submerged or deep-tank fermentation in the United States, a collaboration between Florey, Heatley, and scientists at the Northern Regional Research Laboratory (NRRL) in Peoria, Illinois. This method involved growing the mold in large vats of liquid culture medium, which was constantly aerated and agitated. This technique, combined with two other key discoveries, dramatically increased the yield:

-

Strain Selection: A worldwide search found a more productive strain of Penicillium on a moldy cantaloupe from a Peoria market, identified as Penicillium chrysogenum.

-

Medium Optimization: The addition of corn-steep liquor, a nutrient-rich byproduct of the corn starch industry, and lactose to the fermentation medium resulted in an exponential increase in penicillin production.

Quantitative Analysis of Production

The potency of penicillin was initially measured in "Oxford units." One unit was originally defined as the minimum amount of penicillin that would inhibit the growth of a standard strain of S. aureus in 50 mL of meat extract. This was later standardized using a cylinder-plate diffusion assay, where one unit/mL of a solution produced a 24-millimeter zone of inhibition.

The following table summarizes the dramatic improvement in penicillin yields over time.

| Production Stage | Method | Key Factors | Reported Yield |

| Early Oxford (c. 1941) | Surface Culture | P. notatum, synthetic medium | ~2 Oxford Units/mL of broth |

| Late Oxford (c. 1941) | Surface Culture | Improved vessels, some medium optimization | 4-5 Oxford Units/mg (impure powder) |

| Peoria, USA (c. 1943) | Submerged Fermentation | P. chrysogenum (cantaloupe strain), corn-steep liquor, lactose | Up to 80 Oxford Units/mL |

| Modern Industrial | Submerged Fermentation | Genetically engineered P. chrysogenum strains, optimized media & conditions | 40-50 grams/Liter (90% recovery) |

Experimental Protocols

Protocol 1: Surface Culture of Penicillium (Oxford Method)

This protocol is based on the methods used by the Oxford team for early, small-scale production.

-

Medium Preparation: Prepare a suitable nutrient medium (e.g., Czapek-Dox broth).

-

Sterilization: Dispense the medium into shallow, sterile culture vessels (e.g., flasks or custom ceramic pots designed by Norman Heatley). A large surface area is critical. Autoclave the vessels to ensure sterility.

-

Inoculation: Inoculate the surface of the cooled medium with spores of Penicillium rubens.

-

Incubation: Incubate the vessels at 24°C for 10-14 days. Do not disturb the vessels, as the mold forms a mat (pellicle) on the surface where penicillin is secreted into the medium below.

-

Harvesting: Carefully decant or siphon the culture fluid (broth) from beneath the mold mat. This fluid contains the crude penicillin.

Protocol 2: Penicillin Extraction and Purification (Heatley's Back-Extraction Method)

This protocol describes the crucial counter-current extraction technique developed by Norman Heatley to isolate the unstable penicillin molecule from the culture broth.

-

Chilling: Immediately cool the harvested culture broth to below 5°C to minimize penicillin degradation.

-

Acidification: Adjust the pH of the cold broth to 2.0 using a strong acid (e.g., phosphoric acid). At this acidic pH, penicillin becomes lipid-soluble.

-

Solvent Extraction (Step 1): Vigorously mix the acidified broth with an immiscible organic solvent, such as amyl acetate or isobutyl acetate, in a separating funnel. The penicillin will move from the aqueous phase into the organic solvent. Allow the layers to separate and discard the aqueous layer.

-

Neutralization and Back-Extraction (Step 2): Add a chilled, buffered alkaline solution (e.g., potassium phosphate buffer) to the organic solvent containing the penicillin. Adjust the pH to ~7.0. At this neutral pH, penicillin converts to its water-soluble salt form.

-

Solvent Extraction (Step 3): Mix the two phases. The penicillin will now move from the organic solvent back into the new aqueous buffer solution, leaving many impurities behind in the organic phase.

-

Concentration: The resulting aqueous solution contains a significantly purified and concentrated form of penicillin. This process can be repeated to further enhance purity.

-

Final Preparation: The purified penicillin solution can be freeze-dried to produce a stable, soluble powder.

Protocol 3: Mouse Protection Assay for in vivo Efficacy

This protocol outlines the landmark experiment conducted by the Oxford team on May 25, 1940, which provided the first definitive proof of penicillin's life-saving potential.

-

Animal Model: Use a cohort of healthy, uniform mice (e.g., 8 mice).

-

Infection: Inject all mice with a lethal dose of a virulent strain of Streptococcus.

-

Group Allocation: Divide the mice into two groups: a control group (4 mice) and a treatment group (4 mice).

-

Treatment: Administer the purified penicillin extract to the treatment group via subcutaneous injection. The control group receives no treatment. Doses in the original experiment were 10 mg at the time of infection, followed by 5 mg every three hours for a total of five doses.

-

Observation: Monitor the mice for signs of illness and survival over a period of at least 24 hours.

-

Data Collection: Record the survival rates in both the control and treatment groups. In the original experiment, all four untreated mice died within 16.5 hours, while all four penicillin-treated mice survived.

| Group | No. of Mice | Treatment | Outcome (at 16.5 hours) |

| Control | 4 | None (Infection only) | 4 Dead |

| Treatment | 4 | Penicillin | 4 Alive |

Mechanism of Action: Inhibition of Cell Wall Synthesis

Penicillin and other β-lactam antibiotics exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall. The key structural feature of penicillin is the four-membered β-lactam ring, which is essential for its activity.

The Target: Peptidoglycan Synthesis

Bacterial cell walls are composed of a mesh-like polymer called peptidoglycan, which provides structural integrity. This polymer consists of long glycan chains cross-linked by short peptide bridges. The final step in this cross-linking process is catalyzed by a family of bacterial enzymes known as DD-transpeptidases, also called Penicillin-Binding Proteins (PBPs).

Molecular Mimicry and Irreversible Inhibition

Penicillin's mechanism of action is a classic example of targeted inhibition:

-

Structural Mimicry: The β-lactam ring of penicillin mimics the D-alanyl-D-alanine portion of the peptide side chains that are the natural substrate for the PBP enzyme.

-

Enzyme Binding: Due to this similarity, penicillin binds to the active site of the PBP.

-

Irreversible Inhibition: The strained β-lactam ring is highly reactive. It opens and forms a stable, covalent bond with a serine residue in the PBP's active site, thereby irreversibly inactivating the enzyme.

-

Cell Lysis: Without functional PBPs, the bacterium cannot form new cross-links in its peptidoglycan wall. As the cell grows and divides, autolytic enzymes continue to break down the wall, but it cannot be repaired. This leads to a weakened cell wall, allowing water to rush in via osmosis, causing the cell to burst and die.

Visualizations

Workflow: Penicillin Isolation and Purification (Oxford Method)

Caption: Workflow for the isolation and purification of penicillin using the Oxford method.

Signaling Pathway: Penicillin's Mechanism of Action

References

An In-depth Technical Guide to Osimertinib: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Developed by AstraZeneca, it has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] This guide provides a comprehensive overview of Osimertinib's chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical efficacy, with a focus on the underlying molecular biology and experimental data.

Chemical Structure and Physicochemical Properties

Osimertinib is a mono-anilino-pyrimidine compound.[3] It is administered as a mesylate salt.[4]

-

IUPAC Name: N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide

-

Chemical Formula: C₂₈H₃₃N₇O₂

-

Molecular Weight: 499.619 g/mol (free base)

Table 1: Physicochemical Properties of Osimertinib

| Property | Value | Reference |

| Physical State | Crystalline solid | |

| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) |

Mechanism of Action

Osimertinib is a potent and selective inhibitor of EGFR tyrosine kinase. Its mechanism of action is distinguished by its ability to target both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.

The drug covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of the receptor. This blockade prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, including the PI3K/Akt and Ras/Raf/MAPK pathways. A key advantage of Osimertinib is its significantly lower activity against wild-type EGFR, which is believed to contribute to its favorable safety profile compared to earlier generation TKIs.

Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell growth and proliferation. In NSCLC with activating EGFR mutations, this pathway is constitutively active, driving tumorigenesis. Osimertinib effectively inhibits this aberrant signaling.

Pharmacokinetics and Metabolism

Osimertinib exhibits predictable pharmacokinetic properties. Following oral administration, the median time to maximum plasma concentration (Tmax) is approximately 6 hours. The drug has a high volume of distribution (918 L), indicating extensive tissue penetration. Notably, Osimertinib can cross the blood-brain barrier, which is clinically significant for the treatment of central nervous system (CNS) metastases.

The metabolism of Osimertinib is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, through oxidation and dealkylation. Two pharmacologically active metabolites, AZ7550 and AZ5104, have been identified in plasma. The terminal half-life of Osimertinib is approximately 48 hours, and it is primarily eliminated in the feces (68%) and to a lesser extent in the urine (14%).

Table 2: Key Pharmacokinetic Parameters of Osimertinib

| Parameter | Value | Reference |

| Tmax (median) | 6 hours | |

| Volume of Distribution (Vd) | 918 L | |

| Plasma Protein Binding | ~95% | |

| Terminal Half-life (t½) | 48 hours | |

| Clearance (CL/F) | 14.3 L/hr | |

| Primary Metabolism | CYP3A4/5 | |

| Primary Route of Elimination | Feces (68%) |

Clinical Efficacy

Clinical trials have demonstrated the significant efficacy of Osimertinib in patients with EGFR-mutated NSCLC.

Table 3: Summary of Efficacy Data from Key Clinical Trials

| Trial | Phase | Patient Population | Key Outcome | Reference |

| AURA3 | III | EGFR T790M-positive NSCLC (2nd line) | Median PFS: 10.1 months (vs. 4.4 months with chemotherapy) | |

| FLAURA | III | EGFR-mutated NSCLC (1st line) | Median PFS: 18.9 months (vs. 10.2 months with standard TKI) | |

| ADAURA | III | Adjuvant therapy for resected EGFR-mutated NSCLC | 5-year overall survival: 88% (vs. 78% with placebo) | |

| LAURA | III | Unresectable Stage III EGFR-mutant NSCLC | Median PFS: 39.1 months (vs. 5.6 months with placebo) |

Mechanisms of Resistance

Despite the profound initial responses, acquired resistance to Osimertinib inevitably develops. These resistance mechanisms are broadly categorized as EGFR-dependent and EGFR-independent.

-

EGFR-dependent mechanisms: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation, which prevents the covalent binding of Osimertinib.

-

EGFR-independent mechanisms: These involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. Common alterations include MET amplification, HER2 amplification, and mutations in genes such as BRAF, KRAS, and PIK3CA. Phenotypic transformation to small cell lung cancer has also been observed.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the in vitro efficacy of Osimertinib against NSCLC cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Osimertinib in EGFR-mutant NSCLC cells.

Materials:

-

EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975)

-

Osimertinib stock solution (in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of Osimertinib in complete medium. Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Conclusion

Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated NSCLC. Its unique chemical structure allows for potent and selective inhibition of both sensitizing and resistance mutations, leading to substantial clinical benefit. A thorough understanding of its mechanism of action, pharmacokinetic profile, and the pathways leading to acquired resistance is crucial for optimizing its clinical use and for the development of next-generation therapeutic strategies.

References

An In-depth Technical Guide to the Mechanism of Action of Imatinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism of Imatinib, a cornerstone in targeted cancer therapy. It delineates the core inhibitory actions, the affected signaling pathways, quantitative measures of its potency, and the experimental protocols used to characterize its activity.

Core Mechanism of Action

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of several protein tyrosine kinases.[1] Its primary therapeutic success stems from its targeted inhibition of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[2][3]

The core mechanism involves competitive inhibition at the ATP-binding site of the kinase domain.[1][3] Imatinib binds to the kinase, stabilizing it in a catalytically inactive conformation. This prevents the transfer of a phosphate group from ATP to tyrosine residues on downstream substrate proteins, thereby blocking the signal transduction cascades that drive malignant cell proliferation and survival.

In addition to BCR-ABL, Imatinib also potently inhibits other tyrosine kinases, including:

-

c-Kit: A receptor tyrosine kinase often mutated and constitutively activated in Gastrointestinal Stromal Tumors (GISTs).

-

Platelet-Derived Growth Factor Receptor (PDGFR): Aberrant PDGFR signaling is implicated in various malignancies.

This multi-targeted inhibition profile accounts for its efficacy in both CML and GIST.

Affected Signaling Pathways

The constitutive activity of the BCR-ABL oncoprotein activates a complex network of downstream signaling pathways essential for leukemic cell transformation. By inhibiting BCR-ABL, Imatinib effectively deactivates these critical pathways, leading to cell cycle arrest and apoptosis in cancer cells.

The primary pathways disrupted by Imatinib include:

-

RAS/MAPK Pathway: This cascade is central to regulating cellular proliferation.

-

PI3K/AKT Pathway: A critical pathway for promoting cell survival and inhibiting apoptosis.

-

JAK/STAT Pathway: Involved in cytokine signaling and cell proliferation.

The inhibition of these pathways culminates in the arrest of uncontrolled cell growth and the induction of programmed cell death in BCR-ABL-positive cells.

Quantitative Data Summary

The potency of Imatinib is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. These values are critical for comparing the efficacy against different kinases and in various cellular contexts.

| Target Kinase / Cell Line | Assay Type | Parameter | Value (nM) |

| v-Abl | In vitro kinase assay | IC50 | 38 - 600 |

| PDGFR | In vitro kinase assay | IC50 | 100 |

| c-Kit | In vitro kinase assay | IC50 | 100 |

| BCR-ABL+ Cells (e.g., K562) | Cell Proliferation Assay | IC50 | 250 - 500 |

| BCR-ABL- Cells | Cell Proliferation Assay | IC50 | >10,000 |

| K562 (CML Cell Line) | MTT Assay (48h) | IC50 | ~30 |

| KU812 (CML Cell Line) | MTT Assay (48h) | IC50 | ~30 |

| KCL22 (CML Cell Line) | MTT Assay (48h) | IC50 | ~30 |

Note: IC50 values can vary depending on specific experimental conditions, such as ATP concentration and cell line characteristics.

Key Experimental Protocols

The characterization of Imatinib's mechanism of action relies on a suite of standardized in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of Imatinib on the enzymatic activity of a purified kinase. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a common, robust method.

Methodology:

-

Reagent Preparation:

-

Kinase: Purified, recombinant kinase (e.g., ABL1).

-

Tracer: A fluorescently labeled, ATP-competitive small molecule that binds to the kinase active site.

-

Antibody: A Europium (Eu)-labeled antibody that binds to the kinase.

-

Imatinib: Serially diluted to a range of concentrations.

-

-

Assay Procedure:

-

In a 384-well plate, combine the kinase, Eu-labeled antibody, and varying concentrations of Imatinib.

-

Add the fluorescent tracer to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Detection:

-

The plate is read on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emission at two wavelengths (~615 nm for Europium and ~665 nm for the tracer).

-

When the tracer is bound to the kinase-antibody complex, FRET occurs. Imatinib displaces the tracer, leading to a decrease in the FRET signal.

-

-

Data Analysis:

-

The ratio of the 665 nm to 615 nm emissions is calculated.

-

The percentage of inhibition at each Imatinib concentration is determined relative to controls (no inhibitor).

-

The IC50 value is calculated by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, assessing the cytotoxic effect of Imatinib on cancer cell lines.

Methodology:

-

Cell Culture and Seeding:

-

Culture BCR-ABL positive cells (e.g., K562) in appropriate media.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Imatinib in the culture medium.

-

Remove the existing medium from the wells and add the medium containing the various concentrations of Imatinib (and a vehicle-only control).

-

Incubate the plate for a period that allows for several cell divisions (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 10 µL of 5 mg/mL stock) to each well.

-

Incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

The absorbance values are directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each Imatinib concentration relative to the untreated control cells.

-

Determine the IC50 value by plotting cell viability against the logarithm of the Imatinib concentration.

-

Conclusion

Imatinib's mechanism of action represents a paradigm shift in cancer treatment, moving from non-specific cytotoxic agents to highly targeted therapies. Its success is rooted in the potent and selective inhibition of the BCR-ABL kinase, which effectively shuts down the oncogenic signaling responsible for CML. The robust preclinical and clinical data, generated through detailed experimental protocols, have firmly established its efficacy and mechanism. This guide provides a foundational understanding for professionals engaged in the ongoing research and development of novel kinase inhibitors.

References

In-Depth Technical Guide to Biological Target Identification of Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biological Target Identification

The identification of the molecular targets of a bioactive compound is a critical step in drug discovery and chemical biology. It provides insights into the compound's mechanism of action, potential therapeutic applications, and possible off-target effects. The process of "target deconvolution" or "target identification" involves a multidisciplinary approach, combining chemical probes, proteomics, genomics, and bioinformatics. This guide outlines the core experimental methodologies and data analysis workflows for identifying the biological targets of a compound of interest, referred to herein as "Compound X."

Core Methodologies in Target Identification

The strategies for identifying the biological targets of a compound can be broadly categorized into two main approaches: affinity-based methods and activity-based methods. Additionally, computational and genetic approaches can provide valuable complementary information.

Affinity-Based Target Identification

Affinity-based methods rely on the physical interaction between a compound and its protein target. These techniques involve immobilizing a derivative of the compound on a solid support to "pull down" its binding partners from a cell lysate or tissue extract.

A primary technique in this category is Affinity Chromatography coupled with Mass Spectrometry (AC-MS) . In this method, Compound X is chemically modified to incorporate a linker and a reactive group, allowing it to be covalently attached to a solid matrix, such as agarose or magnetic beads. This "bait" is then incubated with a protein lysate. Proteins that bind to Compound X are retained on the matrix while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

Table 1: Representative Data from an Affinity Chromatography-Mass Spectrometry Experiment

| Protein ID | Gene Name | Fold Enrichment (Compound X vs. Control) | p-value | Function |

| P04637 | TP53 | 15.2 | 0.001 | Tumor suppressor |

| P62993 | GRB2 | 12.8 | 0.003 | Adaptor protein |

| Q05397 | PIK3R1 | 10.5 | 0.008 | Kinase regulatory subunit |

| P31749 | AKT1 | 9.7 | 0.012 | Serine/threonine kinase |

| P15056 | BRAF | 2.1 | 0.045 | Serine/threonine kinase |

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of Compound X containing a linker arm and a reactive functional group (e.g., N-hydroxysuccinimide ester, alkyne).

-

Immobilization: Covalently couple the Compound X analog to a solid support (e.g., NHS-activated agarose beads) according to the manufacturer's protocol. A control matrix should be prepared by blocking the reactive groups without adding the compound.

-

Lysate Preparation: Prepare a cell or tissue lysate in a non-denaturing buffer. The total protein concentration should be determined using a standard assay (e.g., BCA assay).

-

Affinity Enrichment: Incubate the lysate with the Compound X-coupled beads and the control beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins using a variety of methods, such as a competitive binder, a change in pH, or a denaturing agent (e.g., SDS-PAGE sample buffer).

-

Protein Identification: The eluted proteins are then separated by SDS-PAGE and visualized by silver or Coomassie staining. Specific bands of interest can be excised and analyzed by mass spectrometry. Alternatively, the entire eluate can be subjected to in-solution digestion followed by LC-MS/MS analysis.

-

Data Analysis: The mass spectrometry data is used to identify the proteins. The relative abundance of each protein in the Compound X pulldown versus the control pulldown is quantified to determine the specific binders.

Caption: Workflow for affinity chromatography-based target identification.

Activity-Based and Cellular Target Engagement Assays

These methods assess the functional consequences of a compound binding to its target within a cellular context.

Thermal Proteome Profiling (TPP) is a powerful technique that measures the change in thermal stability of proteins upon ligand binding. The principle is that a protein bound to a ligand is often more resistant to heat-induced denaturation. In a typical TPP experiment, cells are treated with either the compound or a vehicle control. The cells are then lysed and aliquots of the lysate are heated to a range of temperatures. The aggregated, denatured proteins are pelleted by centrifugation, and the soluble proteins remaining in the supernatant are quantified by mass spectrometry. A target protein will show increased thermal stability (i.e., it remains soluble at higher temperatures) in the presence of the binding compound.

Table 2: Representative Data from a Thermal Proteome Profiling Experiment

| Protein ID | Gene Name | Thermal Shift (ΔTm, °C) | p-value | Cellular Process |

| P31749 | AKT1 | +5.2 | <0.001 | Signal Transduction |

| P42336 | MAPK1 | +4.8 | <0.001 | Signal Transduction |

| Q9Y243 | CDK2 | +3.5 | 0.005 | Cell Cycle |

| P27361 | ABL1 | +1.2 | 0.03 | Signal Transduction |

| P00519 | EGFR | -2.1 | 0.01 | Receptor Tyrosine Kinase |

Experimental Protocol: Thermal Proteome Profiling

-

Cell Treatment: Treat cultured cells with Compound X or a vehicle control for a specified period.

-

Harvesting and Lysis: Harvest the cells and lyse them by mechanical means (e.g., freeze-thaw cycles) to release the proteins.

-

Temperature Gradient: Aliquot the lysates and heat them to a range of temperatures (e.g., 37°C to 67°C in 2°C increments) for a short period (e.g., 3 minutes).

-

Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

-

Sample Preparation for MS: Collect the supernatant containing the soluble proteins. The proteins are then digested into peptides.

-

Mass Spectrometry: The peptide samples are analyzed by LC-MS/MS. For quantitative analysis, isobaric labeling (e.g., TMT or iTRAQ) is often used.

-

Data Analysis: The abundance of each protein at each temperature is determined. Melting curves are generated for each protein in the treated and control samples. The change in the melting temperature (ΔTm) is calculated to identify proteins that are stabilized or destabilized by Compound X.

Caption: Workflow of a Thermal Proteome Profiling (TPP) experiment.

Signaling Pathway Analysis

Once potential targets are identified, it is crucial to place them within the context of known cellular signaling pathways. This helps to understand the functional consequences of the compound's binding to its target(s). For example, if the identified target is a kinase, understanding its upstream activators and downstream substrates is essential.

Caption: A simplified representation of the MAPK/ERK signaling pathway.

Conclusion

The identification of a compound's biological target is a multifaceted process that often requires the integration of multiple experimental approaches. Affinity-based methods are excellent for identifying direct binding partners, while cellular target engagement assays like TPP provide evidence of target interaction in a more physiological context. The data generated from these experiments, when combined with bioinformatics and pathway analysis, can provide a comprehensive understanding of the compound's mechanism of action, paving the way for further drug development and optimization.

Osimertinib: A Technical Guide to In Vivo Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo efficacy of Osimertinib (AZD9291), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to offer detailed insights into the preclinical validation of Osimertinib, focusing on its mechanism of action, experimental protocols, and quantitative outcomes in non-small cell lung cancer (NSCLC) models.

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that selectively and irreversibly targets both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] Its mechanism involves forming a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[1][3] This irreversible binding blocks EGFR phosphorylation and inhibits multiple downstream signaling cascades crucial for tumor cell proliferation and survival, including the PI3K/AKT and RAS/RAF/MAPK pathways.[1] This high selectivity for mutant EGFR over wild-type EGFR contributes to a more favorable safety profile compared to earlier-generation TKIs.

Quantitative Data from In Vivo Efficacy Studies

Osimertinib has demonstrated significant, dose-dependent tumor regression in multiple preclinical xenograft models of NSCLC. Its efficacy has been particularly noted in models harboring EGFR-sensitizing and T790M resistance mutations, including intracranial brain metastases models, where it shows superior blood-brain barrier penetration compared to other TKIs.

Table 1: Comparative In Vivo Efficacy in an EGFRm Brain Metastases Model

| Compound | Dose (oral gavage) | Animal Model | Tumor Model | Primary Outcome | Result |

|---|---|---|---|---|---|

| Osimertinib | 25 mg/kg, once daily | Nude Mice | PC9-Luc (EGFR exon 19 del) | Tumor Regression | Sustained tumor regression |

| Gefitinib | 150 mg/kg, once daily | Nude Mice | PC9-Luc (EGFR exon 19 del) | Tumor Regression | Modest, transient tumor regression |

| Afatinib | 25 mg/kg, once daily | Nude Mice | PC9-Luc (EGFR exon 19 del) | Tumor Regression | Limited anti-tumor activity |

| Rociletinib | 50 mg/kg, once daily | Nude Mice | PC9-Luc (EGFR exon 19 del) | Tumor Regression | No significant tumor regression |

Table 2: Efficacy in Patient-Derived Xenograft (PDX) Models

| Compound | Dose (oral gavage) | PDX Model | EGFR Mutation | Primary Outcome |

|---|---|---|---|---|

| Osimertinib | 25 mg/kg, once daily | LG1423 | V769_D770insASV | Tumor Growth Inhibition |

| Osimertinib | 25 mg/kg, once daily | LXF2478 | M766_A767insASV | Tumor Growth Inhibition |

| Afatinib | 20 mg/kg, once daily | LG1423 | V769_D770insASV | Tumor Growth Inhibition |

Studies have shown that long-term daily oral dosing of Osimertinib can lead to complete and durable responses in EGFR-mutant xenografts with good tolerability, indicated by minimal loss of body weight in the animals.

Experimental Protocols

The following section details a generalized methodology for assessing the in vivo efficacy of Osimertinib using a cell line-derived xenograft (CDX) model, a common approach in preclinical oncology.

Objective: To evaluate the anti-tumor activity of Osimertinib in an established NSCLC xenograft mouse model.

Materials:

-

Cell Line: Human NSCLC cell line with a relevant EGFR mutation (e.g., PC-9 for exon 19 deletion, or H1975 for L858R/T790M).

-

Animals: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID), typically 6-8 weeks old.

-

Compound: Osimertinib, formulated for oral administration (e.g., suspended in 0.5% HPMC + 0.1% Tween 80).

-

Vehicle Control: The formulation buffer without the active compound.

Methodology:

-

Cell Culture and Implantation:

-

NSCLC cells are cultured under standard aseptic conditions.

-

A specific number of viable cells (e.g., 2 x 10⁶ to 5 x 10⁶) are suspended in a suitable medium (like PBS or Matrigel) and are subcutaneously injected into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Tumor volume is calculated using the formula: Volume = 0.5 × (Length × Width²).

-

Once tumors reach the target size, mice are randomized into treatment and control groups (e.g., n=6-10 mice per group).

-

-

Drug Administration:

-

The vehicle control or Osimertinib is administered orally (via gavage) at the specified dose (e.g., 5 mg/kg or 25 mg/kg).

-

Dosing is typically performed once daily, five days a week.

-

-

Monitoring and Endpoints:

-

Tumor volumes and animal body weights are measured regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

-

The primary endpoint is typically tumor growth inhibition (TGI).

-

The study is concluded when tumors in the control group reach a predetermined size, or at a fixed time point (e.g., 30 days).

-

-

Data Analysis:

-

Tumor growth curves are plotted for each group (mean tumor volume ± SEM vs. time).

-

Statistical analyses (e.g., t-test or ANOVA) are performed to compare treatment groups against the control.

-

References

Selonsertib: A Technical Review of a Selective ASK1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Selonsertib (GS-4997) is a small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] ASK1 is activated by various cellular stressors, including oxidative stress, endoplasmic reticulum stress, and inflammatory cytokines, leading to the downstream activation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1][2] These pathways are implicated in promoting inflammation, apoptosis, and fibrosis.[1][3] Selonsertib was investigated as a potential therapeutic agent for various conditions, most notably for nonalcoholic steatohepatitis (NASH) and liver fibrosis, due to its anti-inflammatory and anti-fibrotic properties. Despite promising preclinical and early clinical results, selonsertib ultimately failed to meet its primary endpoints in Phase III clinical trials for NASH. This technical guide provides a comprehensive review of the available literature on selonsertib, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

Selonsertib is an orally bioavailable, ATP-competitive inhibitor of the catalytic kinase domain of ASK1 (also known as MAP3K5). By binding to ASK1, selonsertib prevents its phosphorylation and subsequent activation. This blockade inhibits the downstream phosphorylation of JNK and p38 MAPK. The inhibition of this signaling cascade leads to a reduction in the production of pro-inflammatory cytokines and a downregulation of genes involved in fibrosis.

Preclinical Data

In Vitro Studies in Hepatic Stellate Cells (HSCs)

Hepatic stellate cells are the primary cell type responsible for extracellular matrix deposition during liver fibrosis. In vitro studies using the immortalized human HSC lines, HSC-T6 and LX-2, demonstrated that selonsertib dose-dependently decreased cell viability. At a concentration of 50 μM, selonsertib inhibited the growth of these cells by 80-90%. Furthermore, selonsertib was shown to induce apoptosis in HSCs, as evidenced by an increase in Annexin V and TUNEL-positive cells.

| Cell Line | Assay | Concentration(s) | Observed Effect |

| HSC-T6, LX-2 | Cell Viability (MTT) | 10-50 μM | Dose-dependent decrease in cell viability |

| HSC-T6, LX-2 | Apoptosis (Annexin V) | 10-50 μM | Increased percentage of apoptotic cells |

| HSC-T6, LX-2 | Apoptosis (TUNEL) | 10-50 μM | Increased number of TUNEL-positive cells |

In Vivo Studies in a Rat Model of Liver Fibrosis

The anti-fibrotic efficacy of selonsertib was evaluated in a dimethylnitrosamine (DMN)-induced liver fibrosis model in rats. Oral administration of selonsertib at doses of 10 and 50 mg/kg significantly attenuated the development of liver fibrosis. Histological analysis revealed a reduction in hemorrhagic necrosis and disruption of the liver architecture in selonsertib-treated rats compared to the DMN-only group. Selonsertib treatment also led to decreased collagen deposition and reduced expression of pro-fibrotic markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen type I.

Pharmacokinetics

A study in mice revealed that after a 10 mg/kg oral dose, selonsertib was rapidly absorbed with a Tmax of 0.5 hours and had an oral bioavailability of 74%. The maximum plasma concentration (Cmax) was 16.2 µg/mL, and the area under the curve (AUC) was 64 µg·h/mL.

| Species | Dose | Route | Cmax | Tmax | Bioavailability (%) | AUC |

| Mice | 10 mg/kg | Oral | 16.2 µg/mL | 0.5 h | 74 | 64 µg·h/mL |

Clinical Data

Phase I Study in Healthy Volunteers

A Phase I, randomized, double-blind, placebo-controlled study in healthy subjects evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of selonsertib. The drug was generally well-tolerated. Selonsertib was rapidly absorbed, and its pharmacokinetics were dose-proportional. A key pharmacodynamic finding was the determination of the half-maximal effective concentration (EC50) in human whole blood to be 56 ng/mL.

| Parameter | Value |

| EC50 (human whole blood) | 56 ng/mL |

Phase II Study in Patients with NASH and Fibrosis

A Phase II, randomized, open-label trial evaluated the efficacy and safety of selonsertib (6 mg and 18 mg daily) for 24 weeks in patients with NASH and stage F2-F3 fibrosis. The study showed a dose-dependent improvement in fibrosis.

| Treatment Group | N | ≥1-Stage Fibrosis Improvement (%) |

| Selonsertib 18 mg | 30 | 43% |

| Selonsertib 6 mg | 27 | 30% |

| Simtuzumab alone | 10 | 20% |

Phase III STELLAR Trials

Two large, randomized, double-blind, placebo-controlled Phase III trials, STELLAR-3 (NCT03053050) and STELLAR-4 (NCT03053063), evaluated the efficacy and safety of selonsertib in patients with NASH and bridging fibrosis (F3) or compensated cirrhosis (F4), respectively. The primary endpoint for both trials was a ≥1-stage improvement in fibrosis without worsening of NASH at week 48. Unfortunately, neither trial met its primary endpoint.

STELLAR-3 (F3 Fibrosis) Results

| Treatment Group | N | ≥1-Stage Fibrosis Improvement (%) | p-value vs. Placebo |

| Selonsertib 18 mg | 322 | 9.3% | 0.42 |

| Selonsertib 6 mg | 321 | 12.1% | 0.93 |

| Placebo | 159 | 13.2% | - |

STELLAR-4 (F4 Cirrhosis) Results

| Treatment Group | N | ≥1-Stage Fibrosis Improvement (%) | p-value vs. Placebo |

| Selonsertib 18 mg | 354 | 14.4% | 0.56 |

| Selonsertib 6 mg | 351 | 12.5% | 1.00 |

| Placebo | 172 | 12.8% | - |

Experimental Protocols

In Vitro Hepatic Stellate Cell Assays

Cell Culture: Immortalized human hepatic stellate cell lines, HSC-T6 and LX-2, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

Cell Viability (MTT Assay):

-

Seed HSCs in 96-well plates.

-

After 24 hours, treat cells with various concentrations of selonsertib (e.g., 0.5-100 µM) for 24 or 48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assays:

-

Annexin V Staining:

-

Treat HSCs with desired concentrations of selonsertib for 48 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-APC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

-

TUNEL Assay:

-

Culture HSCs on coverslips and treat with selonsertib.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Perform the TUNEL staining according to the manufacturer's instructions (e.g., ApopTag® Peroxidase In Situ Apoptosis Detection Kit).

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify TUNEL-positive cells using fluorescence microscopy.

-

Western Blotting for Signaling Proteins:

-

Treat HSCs with selonsertib for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against p-ASK1, ASK1, p-JNK, JNK, p-p38, and p38 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Dimethylnitrosamine (DMN)-Induced Liver Fibrosis Model in Rats

Animal Model:

-

Use male Sprague-Dawley rats (6 weeks old).

-

Induce liver fibrosis by intraperitoneal injections of DMN (10 mg/kg) three times a week for four weeks.

-

Divide the animals into control, DMN-only, and DMN + selonsertib (10 and 50 mg/kg) groups.

-

Administer selonsertib orally, dissolved in 0.5% methylcellulose, five days a week for three weeks, starting from the second week of DMN injections.

-

Sacrifice the animals at the end of the study period.

Assessments:

-

Histology: Collect liver tissues, fix in 10% formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) and Picro-Sirius Red to assess liver architecture and collagen deposition.

-

Immunohistochemistry: Stain liver sections for α-SMA to detect activated HSCs.

-

Western Blotting: Analyze liver tissue lysates for the expression of fibrotic markers (e.g., fibronectin, collagen I) and signaling proteins (p-ASK1, p-JNK, p-p38).

Conclusion

Selonsertib is a potent and selective inhibitor of ASK1 that demonstrated significant anti-fibrotic and pro-apoptotic effects in preclinical models of liver fibrosis. Early clinical data in patients with NASH also showed promise. However, the compound failed to demonstrate a significant anti-fibrotic effect in two large Phase III clinical trials, leading to the discontinuation of its development for this indication. The discrepancy between the preclinical/Phase II and Phase III results highlights the complexities of translating findings from animal models and early-phase trials to pivotal clinical studies in a heterogeneous disease like NASH. The data and experimental protocols summarized in this technical guide provide valuable information for researchers working on ASK1 inhibition and the development of therapies for fibrotic diseases.

References

- 1. Anti-neuroinflammatory Effects and Brain Pharmacokinetic Properties of Selonsertib, an Apoptosis signal-regulating Kinase 1 Inhibitor, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Rapamycin Dosage for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival[1][2]. It functions by first forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12)[3][4]. This Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1)[1]. Due to its central role in cell signaling, rapamycin is widely used in cell culture experiments to study fundamental cellular processes such as autophagy, cell cycle progression, and apoptosis. While mTORC1 is highly sensitive to rapamycin, prolonged or high-dose treatment can also lead to the inhibition of a second complex, mTORC2.

Data Presentation: Quantitative Summary

The optimal concentration of Rapamycin is highly dependent on the cell line, treatment duration, and the specific biological question being addressed. The following tables summarize key quantitative data for the use of Rapamycin in cell culture.

Table 1: Compound Specifications and Storage

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 914.17 g/mol | |

| Recommended Solvents | DMSO, Ethanol | |

| Stock Solution Conc. | 1-10 mM in DMSO | |

| Storage | Stock solutions at -20°C for up to 3 months |

| Final Solvent Conc. | Keep below 0.1% in culture medium to avoid toxicity | |

Table 2: Recommended Concentration Ranges for Various Cell Culture Applications

| Application | Typical Concentration Range | Treatment Duration | Key Downstream Readouts | Reference |

|---|---|---|---|---|

| mTORC1 Inhibition | 1 - 100 nM | 1 - 24 hours | ↓ p-p70S6K (Thr389), ↓ p-4E-BP1 (Thr37/46) | |

| Autophagy Induction | 50 - 400 nM | 12 - 48 hours | ↑ LC3-II/LC3-I ratio, ↓ p62/SQSTM1 | |

| Cell Cycle Arrest | 10 - 100 nM | 24 - 72 hours | G1 phase arrest, ↓ Cyclin D1 | |

| Apoptosis Induction | >100 nM (cell-dependent) | 48 - 72 hours | ↑ Cleaved PARP, ↑ Cleaved Caspase-3 |

| Cell Proliferation Assay | 0.1 nM - 10 µM (for dose-response) | 24 - 72 hours | ↓ Cell Viability (MTT, etc.) | |

Table 3: Reported IC50 Values of Rapamycin in Various Cell Lines Note: IC50 values are highly variable based on the assay endpoint (e.g., proliferation vs. kinase inhibition) and experimental conditions.

| Cell Line | Assay Type / Endpoint | IC50 Value | Reference |

| T98G (Glioblastoma) | Cell Viability | ~2 nM | |

| U87-MG (Glioblastoma) | Cell Viability | ~1 µM | |

| U373-MG (Glioblastoma) | Cell Viability | >25 µM (Resistant) | |

| MCF-7 (Breast Cancer) | Growth Inhibition | ~20 nM | |

| MDA-MB-231 (Breast Cancer) | Growth Inhibition | ~20 µM | |

| MDA-MB-231 (Breast Cancer) | Cell Viability (72h) | 7.39 µM | |

| Ca9-22 (Oral Cancer) | Cell Proliferation | ~15 µM | |

| Various Cancer Lines | p-S6K1 (Thr389) Inhibition | <1 nM to 100 nM |

Visualizations: Signaling Pathways and Workflows

A clear understanding of the signaling cascade and experimental design is crucial for successful research.

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Caption: A general experimental workflow for studying Rapamycin effects.

Experimental Protocols

This protocol details the preparation of a 10 mM stock solution of Rapamycin in DMSO.

Materials:

-

Rapamycin powder (MW: 914.17 g/mol )

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 9.14 mg of Rapamycin powder.

-

Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of DMSO (e.g., 1 mL) to the weighed Rapamycin powder.

-

Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it directly into pre-warmed cell culture medium to achieve the final desired concentration. For example, to make 10 mL of medium with 100 nM Rapamycin, add 1 µL of the 10 mM stock solution. Always prepare a vehicle control using medium with the same final concentration of DMSO.

This protocol is for determining the effect of Rapamycin on cell viability and calculating the IC50 value.

Materials:

-

Cells of interest seeded in a 96-well plate

-

Complete culture medium

-

Rapamycin working solutions

-

MTT reagent (5 mg/mL in sterile PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in an exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Rapamycin Treatment: Prepare serial dilutions of Rapamycin in complete culture medium. A common range to test is 0.1 nM to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of Rapamycin. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of Rapamycin concentration to determine the IC50 value.

This protocol assesses the phosphorylation status of p70 S6 Kinase (p70S6K), a primary downstream target of mTORC1, to confirm Rapamycin's inhibitory effect.

Materials:

-

Cells cultured in 6-well plates

-

Rapamycin working solutions

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of Rapamycin (e.g., 10 nM, 50 nM, 100 nM) for a short duration (e.g., 1-2 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-phospho-p70S6K at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST. Add ECL substrate and detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities. Normalize the phospho-p70S6K signal to the total p70S6K signal and the loading control to determine the extent of mTORC1 inhibition.

References

Application Notes and Protocols: GSK-J4 Solution Preparation

Introduction

GSK-J4 is a potent and cell-permeable small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[1] Specifically, it is the ethyl ester prodrug of GSK-J1, which is rapidly hydrolyzed by cellular esterases into its active form.[1][2] GSK-J4 targets the KDM6 subfamily members, JMJD3 (KDM6B) and UTX (KDM6A), which are responsible for removing methyl groups from lysine 27 of histone H3 (H3K27me3 and H3K27me2).[3][4] Inhibition of these demethylases by GSK-J4 leads to an increase in the global levels of H3K27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression (gene silencing). Due to its role in epigenetic regulation, GSK-J4 is widely used in research to study cellular differentiation, inflammation, and cancer. For instance, it has been shown to attenuate the production of pro-inflammatory cytokines like TNF-α in macrophages.

These application notes provide detailed protocols for the preparation of GSK-J4 solutions for use in both in vitro and in vivo experimental settings.

Compound Data and Properties

A summary of the key quantitative data and physical properties for GSK-J4 is provided below.

| Property | Value |

| Compound Name | GSK-J4 |

| Synonym(s) | Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate |

| Molecular Formula | C₂₄H₂₇N₅O₂ |

| Molecular Weight | 417.5 g/mol |

| CAS Number | 1373423-53-0 |

| Appearance | White to beige powder |

| Purity | ≥98% (HPLC) |

| IC₅₀ Values | JMJD3/KDM6B: 8.6 µMUTX/KDM6A: 6.6 µMTNF-α production inhibition (in human macrophages): 9 µM |

| Storage Conditions | Store powder desiccated at -20°C for up to 3 years or at 2-8°C. Store stock solutions in aliquots at -80°C for up to 1 year or -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

| Solubility | DMSO: Soluble up to 141 mg/mL (337.72 mM). Also reported as 20 mg/mL, 30 mg/mL, 84 mg/mL, and 100 mM.Ethanol: Soluble up to 41.75 mg/mL (100 mM). Also reported as 20 mg/mL.DMF: 30 mg/mL.DMSO:PBS (pH 7.2) (1:7): 0.1 mg/mL. |

Experimental Protocols

1. Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of GSK-J4, typically in DMSO, for use in cell culture experiments.

Materials:

-

GSK-J4 powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Protocol:

-

Pre-weighing Preparation: Allow the GSK-J4 vial to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of GSK-J4 powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 239.5 µL of DMSO per 1 mg of GSK-J4).

-

Dissolution: Vortex or sonicate the solution gently until the GSK-J4 powder is completely dissolved, resulting in a clear solution. Using fresh DMSO is recommended as absorbed moisture can reduce solubility.

-

Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

2. Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the stock solution into a final working concentration in cell culture media.

Materials:

-

GSK-J4 stock solution (e.g., 10 mM in DMSO)

-

Appropriate sterile cell culture medium

Protocol:

-

Thawing: Thaw a single aliquot of the GSK-J4 stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired experimental concentration (e.g., 1 µM, 5 µM, 10 µM).

-

Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control cultures are treated with the same final concentration of DMSO.

-

-

Application: Add the final working solution to the cell cultures and mix gently by swirling the plate.

-

Incubation: Incubate the cells for the desired experimental duration.

3. Preparation of Formulations for In Vivo Use

This protocol provides examples of formulations for administering GSK-J4 to animal models. The choice of vehicle depends on the route of administration and experimental model. Note: Working solutions for in vivo experiments should be prepared fresh on the day of use.

Example Formulation 1: PEG300, Tween 80, and Saline/ddH₂O Vehicle

Materials:

-

GSK-J4 stock solution in DMSO

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Sterile ddH₂O or saline (0.9% NaCl)

Protocol:

-

Start with a clarified stock solution of GSK-J4 in DMSO (e.g., 100 mg/mL).

-

To prepare a 1 mL final solution, sequentially add the components. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH₂O:

-

Take 100 µL of the GSK-J4 DMSO stock.

-

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 and mix until clear.

-

Add 450 µL of ddH₂O or saline to reach the final volume of 1 mL. Mix well.

-

-

The solution should be used immediately for optimal results.

Example Formulation 2: Corn Oil Vehicle

Materials:

-

GSK-J4 stock solution in DMSO (e.g., 11 mg/mL)

-

Corn oil

Protocol:

-

To prepare a 1 mL working solution with a final DMSO concentration of 5%:

-

Add 50 µL of a clear 11 mg/mL GSK-J4 stock solution in DMSO to 950 µL of corn oil.

-

-

Mix evenly to create a uniform suspension.

-

This mixed solution should be used immediately.

Visualizations

Mechanism of Action of GSK-J4

Caption: Mechanism of action for GSK-J4.

Experimental Workflow: In Vitro Cell Viability Assay

Caption: Workflow for a typical cell viability assay.

References

Application Notes and Protocols: Osimertinib in Non-Small Cell Lung Cancer (NSCLC) Research

Introduction

Osimertinib (formerly AZD9291, trade name Tagrisso®) is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It is a cornerstone in the precision medicine armamentarium for non-small cell lung cancer (NSCLC). Developed by AstraZeneca, Osimertinib is uniquely designed to selectively inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. A key advantage of Osimertinib is its significant sparing of wild-type (WT) EGFR, which translates to a more manageable toxicity profile compared to earlier generation TKIs.

Mechanism of Action

Osimertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue within the ATP-binding pocket of the mutant EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Furthermore, Osimertinib has demonstrated excellent penetration of the blood-brain barrier, making it an effective agent against central nervous system (CNS) metastases, a frequent complication in advanced NSCLC. Despite its efficacy, acquired resistance to Osimertinib can develop, often through mechanisms like the emergence of the EGFR C797S mutation or the activation of bypass pathways, such as MET amplification.

Data Presentation

Table 1: Preclinical Activity of Osimertinib (In Vitro)

This table summarizes the half-maximal inhibitory concentration (IC50) of Osimertinib in various NSCLC cell lines, highlighting its potency and selectivity for mutant EGFR over wild-type EGFR.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | <15 | |

| HCC827 | Exon 19 deletion | <15 | |

| H1975 | L858R / T790M | <15 | |

| PC-9VanR | Exon 19 deletion / T790M | <15 | |

| A549 | Wild-Type | 480 - 1865 |

Table 2: Clinical Efficacy of Osimertinib in Advanced NSCLC

This table presents key efficacy data from pivotal clinical trials of Osimertinib in different treatment settings.

| Trial (Setting) | Patient Population (EGFR Mutation) | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |

| AURA (Phase I/II) | T790M-Positive (Pre-treated) | Osimertinib 80 mg | 61% | 9.6 | |

| AURA3 (Phase III) | T790M-Positive (Pre-treated) | Osimertinib 80 mg vs. Chemotherapy | 71% vs. 31% | 10.1 vs. 4.4 | |

| FLAURA (Phase III) | Exon 19 del or L858R (1st-Line) | Osimertinib 80 mg vs. 1st-Gen TKI | 80% vs. 76% | 18.9 vs. 10.2 | |

| KCSG-LU15-09 (Phase II) | Uncommon Mutations (G719X, L861Q, S768I) | Osimertinib 80 mg | 50% | 8.2 |

Table 3: Pharmacokinetic Properties of Osimertinib in Humans

This table outlines the key pharmacokinetic parameters of Osimertinib.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours | |

| Volume of Distribution (Vd) | 918 L | |

| Plasma Protein Binding | 95% |

Visualizations

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol outlines a method to determine the IC50 of Osimertinib in NSCLC cell lines using a luminescence-based assay like CellTiter-Glo®.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975, A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Osimertinib stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom, opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 90 µL of complete growth medium into a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of Osimertinib in complete growth medium. A typical final concentration range would be 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Treatment: Add 10 µL of the diluted Osimertinib or vehicle control to the appropriate wells. This brings the final volume to 100 µL.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the Osimertinib concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for EGFR Pathway Modulation

This protocol is used to assess the inhibitory effect of Osimertinib on the phosphorylation of EGFR and downstream effectors like AKT and ERK.

Materials:

-

NSCLC cells treated with Osimertinib

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment & Lysis: Plate cells and allow them to attach. Starve cells in serum-free media for 12-24 hours. Treat with various concentrations of Osimertinib for 2-6 hours. For activation, stimulate with EGF (e.g., 100 ng/mL) for 15 minutes before harvesting.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Protocol 3: Murine Xenograft Model for In Vivo Efficacy

This protocol provides a general framework for evaluating the anti-tumor activity of Osimertinib in an in vivo setting.

Materials:

-

Immunocompromised mice (e.g., athymic Nude or NSG mice)

-

NSCLC cell line (e.g., H1975) capable of forming tumors

-

Matrigel (optional)

-

Osimertinib formulation for oral gavage (e.g., in 0.5% HPMC + 0.1% Tween 80)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject approximately 5-10 million NSCLC cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure them with calipers.

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Osimertinib at a specific dose like 5 mg/kg).

-

Administer Osimertinib or vehicle daily via oral gavage. Monitor animal weight and general health throughout the study.

-

Tumor Measurement: Measure tumor volume 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size, or for a set duration (e.g., 21-28 days).

-

Analysis: Euthanize mice at the end of the study. Excise tumors for weight measurement and downstream analysis (e.g., histology, Western blot). Plot the mean tumor volume over time for each group to assess treatment efficacy. Calculate Tumor Growth Inhibition (TGI).

Osimertinib is a potent and highly selective third-generation EGFR TKI that has significantly advanced the treatment of EGFR-mutated NSCLC. The protocols and data provided herein offer a foundational guide for researchers investigating its mechanism, efficacy, and the development of strategies to overcome resistance. Proper application of these in vitro and in vivo methodologies is crucial for furthering our understanding of this important therapeutic agent and developing next-generation inhibitors.

References

- 1. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]